molecular formula C20H14F2N4O B2905338 2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 862810-34-2

2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2905338
CAS No.: 862810-34-2
M. Wt: 364.356
InChI Key: YEVOPNVMLHKKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide apart from similar compounds is its unique combination of fluorine atoms and the imidazo[1,2-a]pyrimidine scaffold. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-6-7-13(17-11-26-9-3-8-23-20(26)25-17)10-16(12)24-19(27)18-14(21)4-2-5-15(18)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOPNVMLHKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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